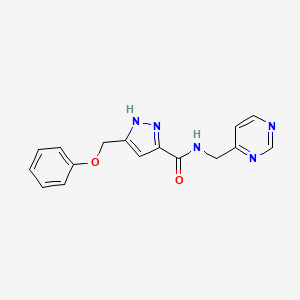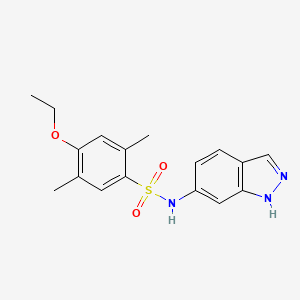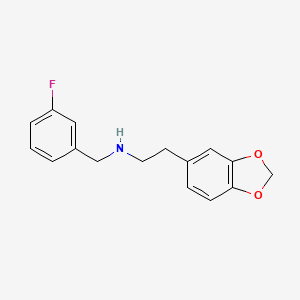
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a pyrazole derivative that exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and regulate glucose metabolism. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its versatility. This compound exhibits a wide range of pharmacological effects, making it useful in various fields of research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential applications in cancer therapy. Additionally, there is a need to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Finally, there is a need to develop more efficient synthesis methods to produce this compound in larger quantities.
Conclusion:
This compound is a promising compound that exhibits various pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Its versatile nature and low toxicity make it a useful compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug development.
Synthesemethoden
The synthesis of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-(chloromethyl)pyrimidine and sodium azide to form 4-(azidomethyl)pyrimidine. This intermediate is then reacted with 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-3-carboxamide to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-diabetic effects by regulating glucose metabolism.
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(18-9-12-6-7-17-11-19-12)15-8-13(20-21-15)10-23-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPMGHZIKTLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)
![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)

![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)
![4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5057765.png)
![methyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5057773.png)


![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
